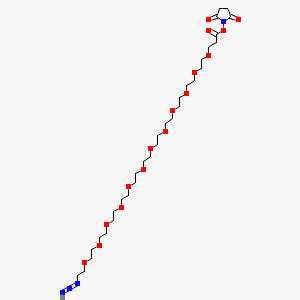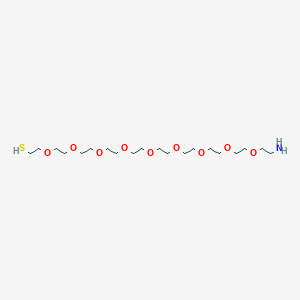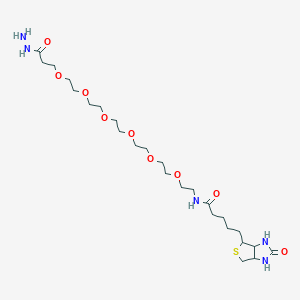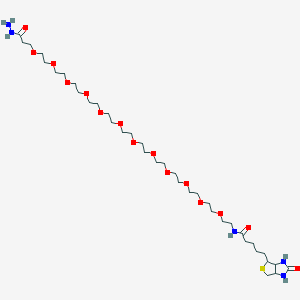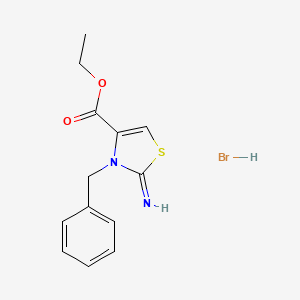
Biotin-PEG3-CH2CH2NHBoc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG3-CH2CH2NHBoc is a compound that combines biotin, a vitamin known for its strong affinity to avidin and streptavidin proteins, with a polyethylene glycol (PEG) spacer and a tert-butyloxycarbonyl (Boc) protected amine group. This compound is used in various biochemical applications due to its ability to enhance water solubility, reduce immunogenicity, and provide a flexible linker for biotinylation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-CH2CH2NHBoc typically involves several steps:
Activation of Biotin: Biotin is first activated by converting it into a biotinylation reagent, such as biotin-N-hydroxysuccinimide (NHS) ester.
PEGylation: The activated biotin is then reacted with a PEG linker, such as PEG3, to form Biotin-PEG3.
Introduction of CH2CH2NHBoc: The PEGylated biotin is further reacted with a compound containing the CH2CH2NHBoc group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG linkers are synthesized and purified.
Reaction Optimization: Reaction conditions, such as temperature, solvent, and pH, are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
化学反应分析
Types of Reactions
Biotin-PEG3-CH2CH2NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine, which can then participate in nucleophilic substitution reactions.
Conjugation Reactions: The free amine can react with carboxyl groups or NHS esters to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Conjugation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used to activate carboxyl groups for amide bond formation.
Major Products
The major products formed from these reactions include biotinylated molecules, which can be used in various biochemical assays and applications.
科学研究应用
Biotin-PEG3-CH2CH2NHBoc has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of biotinylated compounds for various chemical assays.
Biology: It is employed in the biotinylation of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: It is used in the development of biotinylated drugs and diagnostic agents.
Industry: It is utilized in the production of biotinylated materials for various industrial applications, including biosensors and affinity chromatography.
作用机制
Biotin-PEG3-CH2CH2NHBoc exerts its effects through the strong binding affinity of biotin to avidin and streptavidin proteins. The PEG spacer enhances the solubility and flexibility of the compound, while the Boc-protected amine group allows for selective conjugation to target molecules. The molecular targets and pathways involved include:
Avidin and Streptavidin Binding: Biotin binds to avidin and streptavidin with high affinity, enabling the detection and purification of biotinylated molecules.
Conjugation to Biomolecules: The free amine group can be conjugated to carboxyl groups on proteins, peptides, and other biomolecules, forming stable amide bonds.
相似化合物的比较
Biotin-PEG3-CH2CH2NHBoc can be compared with other similar compounds, such as:
Biotin-PEG3-NHS Ester: This compound also contains a PEG spacer and biotin, but it has an NHS ester group instead of a Boc-protected amine, making it more reactive towards primary amines.
Biotin-PEG3-Azide: This compound contains an azide group, which allows for click chemistry reactions with alkynes.
Biotin-PEG3-Maleimide: This compound contains a maleimide group, which reacts with thiol groups on proteins and other biomolecules.
The uniqueness of this compound lies in its combination of a Boc-protected amine group, which provides selective conjugation capabilities, and a PEG spacer, which enhances solubility and reduces immunogenicity.
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N4O7S/c1-23(2,3)34-22(30)25-9-11-32-13-15-33-14-12-31-10-8-24-19(28)7-5-4-6-18-20-17(16-35-18)26-21(29)27-20/h17-18,20H,4-16H2,1-3H3,(H,24,28)(H,25,30)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGWQQXHARZYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N4O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



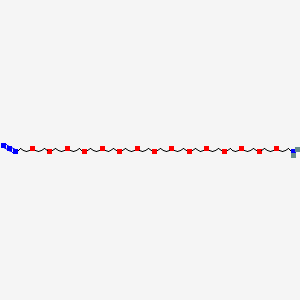
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265974.png)
![Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B8265981.png)
![2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265989.png)
